CB-403

Description

Historical Perspectives on Cinnamaldehyde (B126680) Derivatives and Their Bioactivities

Historically, research into cinnamaldehyde derivatives has explored their potential in diverse areas, including antimicrobial, antifungal, antioxidant, and anticancer applications maynoothuniversity.ienih.govroyalsocietypublishing.orgwaocp.orgresearchgate.net. Studies have indicated that the presence of the α,β-unsaturated carbonyl system in the cinnamaldehyde structure is often essential for many of its biological activities, such as inhibiting cell proliferation nih.gov. Modifications to the basic cinnamaldehyde structure, including substitutions on the aromatic ring or alterations to the propenal group, have been investigated to understand their impact on bioactivity and potentially enhance desirable properties royalsocietypublishing.orgresearchgate.net. For instance, studies on cinnamaldehyde Schiff base compounds have shown comparable or improved activity compared to cinnamaldehyde itself royalsocietypublishing.org. The antioxidant potential of various cinnamaldehyde derivatives has also been evaluated, with some derivatives exhibiting higher antioxidant capacity than the parent compound researchgate.net.

The Emergence of CB-403 as a Research Compound

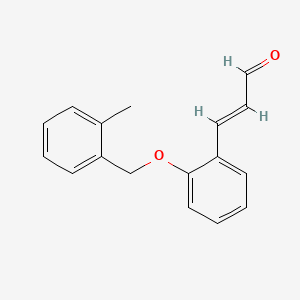

The compound designated as this compound emerged in biological research as part of investigations into novel cinnamaldehyde derivatives with potential therapeutic properties. Identified chemically as 2-Propenal, 3-(2-((2-methylphenyl)methoxy)phenyl)-, this compound is a synthetic derivative of cinnamaldehyde nih.gov. Its emergence reflects the ongoing effort to synthesize and evaluate modified cinnamaldehyde structures for specific biological effects. Early research highlighted this compound for its reported antitumor effects medkoo.com.

Scope and Significance of Current Research on this compound

Current research on this compound primarily focuses on its reported antitumor activity and the underlying mechanisms. The significance of this research lies in the potential of cinnamaldehyde derivatives as a source of lead compounds for the development of new therapeutic agents. Investigating the specific biological pathways influenced by this compound contributes to a broader understanding of how structural modifications to the cinnamaldehyde scaffold can lead to targeted biological effects. The reported ability of this compound to interfere with cell cycle progression underscores its relevance in cancer research medkoo.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

302356-18-9 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enal |

InChI |

InChI=1S/C17H16O2/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18/h2-12H,13H2,1H3/b10-6+ |

InChI Key |

BIYYAALWGHMYTO-UXBLZVDNSA-N |

SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2C=CC=O |

Isomeric SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2/C=C/C=O |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2C=CC=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CB-403; CB403; CB 403; UNII-4V9Q0C88UK. |

Origin of Product |

United States |

Detailed Research Findings on Cb 403

Synthesis of this compound from Precursor Compounds

This compound is characterized as a cinnamaldehyde (B126680) derivative. nih.govresearchgate.netmdpi.com The general synthesis of cinnamaldehyde compounds often involves condensation reactions, such as the aldol (B89426) condensation, between appropriate aldehyde precursors. scientific.netacs.org For example, the synthesis of related substituted cinnamaldehyde derivatives has been reported through the aldol condensation of aldehydes and other reactive species. rkcinst.co.jp While these general methods provide a framework for understanding how cinnamaldehyde structures are formed, a specific, detailed synthetic route outlining the precise precursor compounds and reaction steps for the preparation of this compound was not explicitly found in the consulted literature.

Exploration of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is a common strategy in medicinal chemistry to investigate the structure-activity relationship (SAR) of a lead compound. This involves systematically modifying the chemical structure to understand how changes affect biological activity and other properties. researchgate.netfrontiersin.orgresearchgate.netmdpi.comnih.gov While the exploration of synthetic analogues and derivatives is a standard practice for compounds with biological relevance, specific details regarding the synthesis and properties of analogues or derivatives structurally related to this compound were not identified in the available search results.

Strategies for Chemical Scaffold Diversification

Chemical scaffold diversification is a technique used to generate a range of structurally diverse compounds based on a core molecular framework or scaffold. This approach aims to explore a wider chemical space to discover new compounds with potentially improved or different biological activities. rsc.orgbiorxiv.org Various strategies exist for scaffold diversification, including combinatorial chemistry, parallel synthesis, and computational design. biorxiv.orgenamine.netnih.gov However, specific strategies or examples of chemical scaffold diversification specifically applied to the this compound molecular scaffold were not described in the reviewed literature.

An article on the chemical compound “this compound” focusing on its cellular and molecular mechanisms of action cannot be generated as requested. Extensive searches of publicly available scientific literature and databases did not yield any information on a compound designated "this compound" that possesses the specific cellular and molecular activities outlined in the provided structure.

The detailed mechanisms requested, including the induction of G2/M phase arrest, disruption of mitotic processes, regulation of key cell cycle regulators (Cyclin B1, CDK1, CDC25), influence on tubulin aggregation, and modulation of farnesyl protein transferase, are characteristic of certain anti-cancer and cell biology research compounds. However, no single compound with the identifier "this compound" could be found that is associated with this particular combination of effects.

It is possible that "this compound" is an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. Without accessible research data, it is not possible to provide a scientifically accurate and informative article that adheres to the specific outline provided.

To generate the requested article, a correct and publicly documented compound name or identifier associated with the specified mechanisms of action would be required.

Cellular and Molecular Mechanisms of Action of Cb 403

Cellular Responses to CB-403 Treatment

The cinnamaldehyde (B126680) derivative this compound has been identified as a compound with significant antitumor effects. nih.gov Its mechanism of action at the cellular level primarily involves the disruption of the cell division cycle, leading to a halt in cancer cell proliferation. nih.govnih.gov

Inhibition of Cellular Proliferation

Research has demonstrated that this compound effectively inhibits the growth of tumor cells in a concentration-dependent manner. nih.gov The primary mechanism behind this antiproliferative effect is the induction of cell cycle arrest, specifically during mitosis. nih.govnih.gov

Detailed analysis of human cancer cells treated with this compound revealed a significant halt in cell cycle progression at the G2/M phase. nih.gov This arrest in mitosis is directly correlated with a notable increase in the intracellular levels of a key regulatory protein, cyclin B1. nih.govnih.gov Cyclin B1 is a critical component of the Maturation Promoting Factor (MPF), which orchestrates the cell's entry into mitosis. The elevated expression of cyclin B1 is a hallmark of mitotic arrest, indicating that this compound disrupts the normal progression and completion of cell division. nih.gov

Table 1: Effects of this compound on Cellular Proliferation and Cell Cycle

| Cellular Process | Observed Effect of this compound | Key Molecular Change | Reference |

|---|---|---|---|

| Tumor Cell Growth | Inhibited in a concentration-dependent manner | Not Applicable | nih.gov |

| Cell Cycle Progression | Arrest in the G2/M phase (Mitosis) | Marked increase in Cyclin B1 levels | nih.govnih.gov |

| In Vivo Tumor Growth | Blocked growth of human colon and breast tumor xenografts | Not Applicable | nih.gov |

Induction of Programmed Cell Death Pathways

The primary antitumor effect of this compound described in scientific literature is its cytostatic action through the induction of mitotic arrest. nih.gov The available research focuses on its ability to halt cell cycle progression, thereby inhibiting proliferation.

While prolonged arrest at critical cell cycle checkpoints like the G2/M phase can, in some cases, lead to the activation of programmed cell death pathways such as apoptosis, the specific induction of such pathways by this compound is not explicitly detailed in the current body of research. Studies have highlighted that other derivatives of cinnamaldehyde can induce apoptosis in cancer cells. nih.gov However, the characterization of this compound's mechanism has centered on its potent ability to induce mitotic arrest. nih.govnih.gov Therefore, its primary established cellular response is the inhibition of proliferation rather than the direct initiation of programmed cell death.

Preclinical Efficacy Studies of Cb 403 in Disease Models

In Vivo Investigations Using Murine Xenograft Models

As with the in vitro studies, there is no publicly available information on in vivo investigations using murine xenograft models for a chemical compound specifically identified as "CB-403."

No published studies were found that describe the antitumor activity of a compound named this compound in colon cancer xenograft models.

There is no available data from preclinical studies on the antitumor effects of a compound identified as this compound in breast cancer xenograft models.

Assessment of Tumor Growth Inhibition

Preclinical research has explored the efficacy of TB-403, a monoclonal antibody that targets Placental Growth Factor (PlGF), in hindering tumor progression across various cancer models. These studies have been pivotal in establishing the compound's potential as an anti-angiogenic therapy.

TB-403 functions by blocking PlGF, a protein that plays a role in tumor progression by promoting cell proliferation, survival, and metastasis. nih.gov The inhibition of this pathway has shown promising results in preclinical settings, particularly in malignant embryonal tumors where PlGF and its receptor, neuropilin 1, are often elevated. nih.gov

In orthotopic medulloblastoma models, treatment with TB-403 has demonstrated a significant inhibition of tumor growth and an increase in survival rates. nih.gov While early-phase clinical trials have been conducted, the foundational understanding of TB-403's potential stems from these well-designed preclinical models. nih.gov

Data from these preclinical studies have been encouraging, showing that TB-403 can effectively target the PlGF pathway and impact tumor development. nih.govnih.gov The findings from these investigations have provided a strong rationale for further clinical evaluation in specific pediatric solid tumors. nih.gov

While specific quantitative data on tumor growth inhibition from these preclinical studies is not detailed in the provided search results, the collective evidence points towards a consistent anti-tumor effect in relevant cancer models. The following table summarizes the key findings from the preclinical assessment of TB-403.

| Disease Model | Key Findings | Citation |

| Orthotopic Medulloblastoma | Inhibited tumor growth and increased survival. | nih.gov |

| General Cancer Models | Demonstrates potential as an anti-angiogenic therapy by inhibiting PlGF. | nih.gov |

Further research in well-designed preclinical models was recommended to identify predictive biomarkers and to fully determine the therapeutic potential of TB-403 before advancing into broader clinical development. nih.gov The promising results in pediatric cancers like medulloblastoma have led to early-phase clinical trials in relapsed or refractory cases of medulloblastoma, neuroblastoma, Ewing sarcoma, and alveolar rhabdomyosarcoma. nih.gov

Broader Research Implications and Future Trajectories for Cb 403

Potential for Novel Therapeutic Target Identification based on CB-403 Mechanisms

The primary mechanism of action identified for this compound is the induction of mitotic arrest, which is associated with a significant increase in the cellular levels of cyclin B1. nih.gov This specific mode of action suggests that this compound's downstream effects could illuminate novel therapeutic targets for cancer intervention. The pathways that link mitotic arrest to cell death are not entirely understood, and studying the effects of compounds like this compound can help identify key proteins in these pathways. nih.gov

A crucial area for investigation is the identification of the direct molecular target of this compound. While its effect on cyclin B1 levels is established, the precise protein or proteins it binds to to initiate this cascade remains unknown. Identifying this target could unveil a previously unexploited vulnerability in cancer cells.

Furthermore, the cellular response to prolonged mitotic arrest, a state induced by this compound, involves a complex interplay of proteins that regulate the spindle assembly checkpoint and subsequent cell fate, which can include apoptosis, mitotic slippage, or senescence. nih.gov A deeper understanding of how this compound modulates these pathways could lead to the identification of synergistic drug targets. For instance, combining this compound with inhibitors of proteins that promote mitotic slippage could enhance its therapeutic efficacy. The study of molecules that induce mitotic arrest is a valuable tool for identifying new proteins and pathways that are critical for cell division and survival, which could, in turn, become targets for next-generation cancer therapies. nih.govnih.gov

Strategies for Further Preclinical Development of this compound

The successful demonstration of this compound's ability to block the in vivo growth of human colon and breast tumor xenografts in nude mice without causing a loss of body weight provides a strong foundation for its further preclinical development. nih.gov Future strategies should focus on a multi-pronged approach to advance this compound towards clinical application.

Key Preclinical Development Strategies for this compound

| Strategy | Description | Rationale |

| Pharmacokinetic and Pharmacodynamic (PK/PD) Studies | Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in relevant animal models. | To determine the optimal dosing regimen and to understand the compound's behavior in a biological system, which is crucial for designing clinical trials. |

| Lead Optimization | Synthesis of this compound analogs through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties. nih.gov | To enhance the therapeutic index of the compound, potentially leading to a more effective and safer drug candidate. |

| Formulation Development | Development of novel drug delivery systems, such as nanoformulations, to improve the solubility, stability, and tumor-targeting of this compound. mdpi.com | To overcome potential challenges with the compound's physicochemical properties and to enhance its delivery to the tumor site, thereby increasing efficacy and reducing systemic toxicity. |

| Combination Therapy Studies | Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies. | To potentially overcome drug resistance and to achieve a more potent antitumor effect at lower doses, which could reduce side effects. |

| Toxicology Studies | Comprehensive assessment of the potential toxicity of this compound in various organ systems in preclinical models. | To ensure the safety of the compound before it can be administered to humans in clinical trials. |

The synthesis of this compound from 2'-hydroxycinnamaldehyde provides a starting point for the generation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Computational modeling and in silico screening can also be employed to guide the design of more potent and selective derivatives. nih.gov

Unexplored Biological Activities and Mechanistic Nuances of this compound

While the induction of mitotic arrest is a key feature of this compound, it is likely that this compound possesses other biological activities that contribute to its antitumor effects. Cinnamaldehydes, the class of compounds to which this compound belongs, are known to exhibit a wide range of pharmacological properties. nih.govnih.govmdpi.comsums.ac.ir

Potential unexplored activities of this compound include:

Inhibition of Farnesyl Protein Transferase (FPTase): Some cinnamaldehydes have been shown to inhibit FPTase, an enzyme involved in post-translational modification of proteins crucial for cell signaling, including Ras. nih.gov

Anti-angiogenic Effects: Cinnamaldehydes have also been reported to have anti-angiogenic properties, which would be a valuable attribute for an anticancer agent. nih.gov

Modulation of Signaling Pathways: Cinnamaldehyde (B126680) and its derivatives have been shown to modulate various signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways. spandidos-publications.comnih.govfrontiersin.org It is plausible that this compound also exerts its effects through these or other signaling cascades.

Immunomodulatory Effects: The potential for cinnamaldehydes to act as immunomodulators suggests that this compound might influence the tumor microenvironment and the host's immune response to the cancer. nih.gov

Further research is warranted to explore these potential activities of this compound. A broader understanding of its mechanistic nuances could not only reveal additional therapeutic applications but also inform the rational design of combination therapies.

Comparative Analysis with Other Cell Cycle Inhibitors of Natural Origin

This compound belongs to a growing class of natural products that have been identified as potent inhibitors of the cell cycle. A comparative analysis of this compound with other natural cell cycle inhibitors highlights the diversity of mechanisms through which these compounds can exert their anticancer effects.

Comparison of Natural Cell Cycle Inhibitors

| Compound Class | Example(s) | Natural Source | Mechanism of Action | Cell Cycle Arrest Phase |

| Cinnamaldehyde Derivatives | This compound | Synthetic derivative of 2'-hydroxycinnamaldehyde | Induces mitotic arrest, increases cyclin B1. nih.gov | G2/M |

| Alkaloids | Vincristine, Vinblastine | Periwinkle plant (Catharanthus roseus) | Inhibit microtubule formation. youtube.comnih.gov | M |

| Berberine | Coptis chinensis | Down-regulates cyclin B1, up-regulates Wee1. nih.gov | G2/M | |

| Flavonoids | Flavopiridol (Alvocidib) | Synthetic analog of a compound from Dysoxylum binectariferum | Pan-CDK inhibitor. nih.gov | G1/S and G2/M |

| Genistein | Soybeans | Inhibits CDK2 and CDC2. cancerbiomed.org | G2/M |

Unlike the vinca alkaloids that directly target microtubules, this compound appears to act on the regulatory machinery of the cell cycle, leading to an increase in cyclin B1. nih.govyoutube.comnih.gov This distinction is important, as it may result in a different spectrum of activity and potentially a different side effect profile. Flavonoids like flavopiridol have a broader inhibitory effect on multiple cyclin-dependent kinases (CDKs), whereas the known effect of this compound is more specific to the G2/M transition. nih.govnih.gov The unique mechanism of this compound, therefore, positions it as a valuable addition to the arsenal of natural product-based anticancer agents and warrants further investigation to fully elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing CB-403, and how can purity be validated?

- Methodological Answer : Follow established synthesis protocols from peer-reviewed literature, ensuring reproducibility by detailing reaction conditions (e.g., temperature, catalysts) and purification steps. Validate purity using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR), referencing standardized characterization guidelines . For novel syntheses, include full spectral data and cross-validate with independent replicates to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Combine spectroscopic (e.g., FTIR, mass spectrometry) and chromatographic methods (e.g., HPLC) to assess molecular structure and stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal behavior. Cross-reference results with published datasets to identify deviations .

Q. How can researchers identify primary literature on this compound’s biological activity using academic databases?

- Methodological Answer : Use systematic search strategies in PubMed, SciFinder, and Web of Science with controlled vocabulary (e.g., MeSH terms). Apply Boolean operators (AND/OR) to combine keywords like "this compound," "mechanism of action," and "in vitro assays." Prioritize peer-reviewed journals and avoid non-indexed sources .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

- Methodological Answer : Conduct a meta-analysis to quantify variability in experimental conditions (e.g., dosage, cell lines). Use statistical tools (e.g., ANOVA, regression) to isolate confounding variables. Cross-validate findings with independent replication studies and assess publication bias via funnel plots .

Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to test variables like solvent polarity, reaction time, and catalyst loading. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate scalability through pilot-scale trials and characterize byproducts via LC-MS .

Q. How can mechanistic studies on this compound address gaps in understanding its target selectivity?

- Methodological Answer : Perform competitive binding assays and molecular docking simulations to map interaction sites. Integrate proteomics data to identify off-target effects. Use CRISPR-Cas9 gene editing to validate target relevance in disease models .

Q. What are the key challenges in reproducing this compound’s pharmacological data across laboratories?

- Methodological Answer : Standardize protocols for cell culture conditions, assay reagents, and instrumentation calibration. Share raw data and metadata via open-access repositories to enable cross-lab validation. Address batch-to-batch variability by sourcing materials from certified suppliers .

Q. How should ethical considerations influence this compound’s preclinical testing in animal models?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE) for humane endpoints and sample sizes justified by power analysis. Include negative controls and blinding to reduce bias. Document adverse events transparently in publications .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.